molecular formula C16H30N4O4 B6977412 tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate

Cat. No.: B6977412
M. Wt: 342.43 g/mol
InChI Key: ZIVFKOQKUAAOJL-PIJUOVFKSA-N
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Description

tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine carboxylates. These compounds are often used in medicinal chemistry for their potential biological activities. The compound’s structure includes a tert-butyl ester group, an azetidine ring, and a dimethylaminoethylamino substituent, which contribute to its unique chemical properties.

Properties

IUPAC Name

tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4/c1-11(13(21)17-8-10-19(5)6)18-14(22)12-7-9-20(12)15(23)24-16(2,3)4/h11-12H,7-10H2,1-6H3,(H,17,21)(H,18,22)/t11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVFKOQKUAAOJL-PIJUOVFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN(C)C)NC(=O)C1CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NCCN(C)C)NC(=O)[C@H]1CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via carbamoylation reactions using reagents such as isocyanates or carbamoyl chlorides.

    Attachment of the Dimethylaminoethylamino Group: This step involves nucleophilic substitution reactions where the dimethylaminoethylamino group is attached to the azetidine ring.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylaminoethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

tert-butyl (2R)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: can be compared with other azetidine carboxylates:

    tert-butyl (2S)-2-[[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: Similar structure but different stereochemistry.

    tert-butyl (2R)-2-[[1-[2-(methylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: Similar structure but with a methylamino group instead of dimethylamino.

    tert-butyl (2R)-2-[[1-[2-(ethylamino)ethylamino]-1-oxopropan-2-yl]carbamoyl]azetidine-1-carboxylate: Similar structure but with an ethylamino group.

These comparisons highlight the uniqueness of This compound in terms of its specific substituents and stereochemistry.

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